N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
Overview
Description
Y-20024 is a biochemical compound known for its neuroleptic properties. It is a benzofurancarboxamide derivative, specifically N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride . This compound has been studied for its potential use as an antipsychotic drug due to its ability to inhibit dopamine D2 receptors .
Preparation Methods
The synthesis of Y-20024 involves several steps. The starting materials include 2-methyl-5-sulfamoylbenzofuran and 1-butyl-2-pyrrolidinylmethyl chloride. The reaction proceeds through a nucleophilic substitution reaction where the chloride group is replaced by the benzofuran derivative. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Y-20024 undergoes various chemical reactions, including:
Oxidation: Y-20024 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of benzofuran derivatives and their chemical properties.
Biology: Y-20024 is used in research to understand the role of dopamine D2 receptors in neurological processes.
Mechanism of Action
Y-20024 exerts its effects primarily by antagonizing dopamine D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in various neurological processes. By blocking these receptors, Y-20024 helps to alleviate symptoms of psychotic disorders such as schizophrenia . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders.
Comparison with Similar Compounds
Y-20024 is similar to other antipsychotic drugs such as sulpiride and haloperidol. it has several unique features:
Bioavailability: Y-20024 has superior bioavailability compared to sulpiride, making it more effective when administered orally.
Blood-Brain Barrier Penetration: The compound’s ability to penetrate the blood-brain barrier is better than that of many other antipsychotic drugs, enhancing its therapeutic potential.
Potency: Y-20024 is more potent than sulpiride in inhibiting apomorphine-induced hyperactivity in mice.
Similar compounds include:
Sulpiride: Another dopamine D2 receptor antagonist used as an antipsychotic drug.
Haloperidol: A widely used antipsychotic drug that also targets dopamine receptors but has different pharmacokinetic properties.
Properties
CAS No. |
124842-93-9 |
---|---|
Molecular Formula |
C19H30ClN3O4S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-4-7-22-8-5-6-15(22)12-21-19(23)17-11-16(27(20,24)25)10-14-9-13(2)26-18(14)17;/h10-11,13,15H,3-9,12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI Key |
GZXVXVNELOPJSZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-((1-butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Y 20024 Y-20024 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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